Tetrafluorosuccinyl chloride

Overview

Description

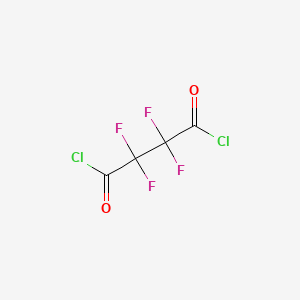

Tetrafluorosuccinyl chloride is a chemical compound with the molecular formula C4Cl2F4O2 and a molecular weight of 226.94 g/mol . It is characterized by the presence of two chlorine atoms and four fluorine atoms attached to a succinyl backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrafluorosuccinyl chloride can be synthesized through the chlorination of tetrafluorosuccinic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where tetrafluorosuccinic acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and specialized equipment to handle the corrosive nature of the reactants and products. The reaction is conducted in a controlled environment to ensure safety and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Tetrafluorosuccinyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form tetrafluorosuccinic acid and hydrochloric acid.

Reduction: It can be reduced to tetrafluorosuccinic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Hydrolysis Conditions: Aqueous medium

Major Products Formed

Amides and Esters: Formed through substitution reactions with amines and alcohols.

Tetrafluorosuccinic Acid: Formed through hydrolysis and reduction reactions.

Scientific Research Applications

Membrane Technology

One of the prominent applications of tetrafluorosuccinyl chloride is in the development of advanced nanofiltration membranes.

Case Study: Nanofiltration Membranes

- Research Overview : A study demonstrated the fabrication of thin film composite nanofiltration membranes using this compound as a fluorine-bearing diacyl chloride monomer. The membranes were created through interfacial polymerization with piperazine as the diamine component.

- Findings : The resulting membranes exhibited enhanced performance characteristics, such as improved permeability and selectivity for ionic species, attributed to their unique non-ionogenic structure. This advancement opens avenues for applications in water treatment and separation technologies .

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.

Case Study: Synthesis of Fluorinated Amides

- Research Overview : this compound can react with amines to form tetrafluorosuccinamides, which are valuable intermediates in drug development.

- Applications : These amides have been investigated for their potential use in developing new pharmaceuticals due to their unique biological properties and stability under physiological conditions .

Flame Retardants and Additives

The compound has been identified as an effective component in flame retardant formulations.

Application Insights

- Mechanism : this compound contributes to the flame-retardant properties by forming a protective char layer when exposed to high temperatures, thereby preventing combustion.

- Usage : It is utilized in various materials, including textiles and plastics, where enhanced fire resistance is required .

Environmental Applications

This compound's environmental impact has been a subject of study, particularly concerning its role in ozone depletion.

Research Findings

- Ozone Depletion Potential : Studies have indicated that compounds containing fluorine can contribute to ozone layer depletion. However, this compound has been noted for its relatively lower environmental persistence compared to other halogenated compounds .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tetrafluorosuccinyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Succinyl Chloride: Similar in structure but lacks fluorine atoms, making it less reactive.

Difluorosuccinyl Chloride: Contains fewer fluorine atoms, resulting in different reactivity and stability.

Trifluorosuccinyl Chloride: Intermediate reactivity compared to tetrafluorosuccinyl chloride.

Uniqueness

This compound is unique due to its high fluorine content, which imparts exceptional reactivity and stability. This makes it a valuable reagent in various chemical synthesis processes, particularly in the preparation of fluorinated compounds .

Biological Activity

Tetrafluorosuccinyl chloride (TFSC) is a fluorinated derivative of succinic acid that has garnered attention in various fields, particularly in materials science and biochemistry. This compound is characterized by its unique structure, which includes four fluorine atoms attached to the succinyl moiety, enhancing its reactivity and potential applications. This article will explore the biological activity of TFSC, focusing on its interactions with biological systems, its synthesis, and its implications in various research domains.

This compound can be synthesized through the reaction of difluoroacetic acid with acetyl peroxide under controlled conditions. The detailed synthesis involves maintaining specific temperatures to prevent hydrolysis and ensure the stability of the fluorinated compound . The chemical structure of TFSC allows it to participate in various chemical reactions, making it a versatile building block for synthesizing other compounds.

Antimicrobial Properties

Recent studies have indicated that TFSC exhibits significant antimicrobial activity. For example, it has been incorporated into the synthesis of novel fluorine-enriched polyamide membranes that demonstrate enhanced rejection rates for multivalent ions compared to monovalent ions. This property is attributed to the unique charge distribution and hydrophilicity imparted by the fluorinated groups . The antimicrobial efficacy of these membranes suggests potential applications in biomedical fields, particularly in creating surfaces that resist microbial colonization.

Cytotoxicity and Cellular Interactions

The cytotoxic effects of TFSC have been evaluated in various cell lines. Preliminary findings indicate that while TFSC can disrupt cellular processes, its effects are highly dependent on concentration and exposure time. In vitro studies have shown that at lower concentrations, TFSC may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent . However, further research is required to fully understand the mechanisms behind these effects.

Case Studies

- Nanofiltration Membranes : A study developed thin film composite nanofiltration membranes using TFSC as a key component. These membranes exhibited unique physicochemical properties, such as low surface charge and high solute rejection rates for multivalent ions. This application highlights TFSC's role in enhancing membrane performance for water treatment and purification processes .

- Anticancer Activity : In a controlled laboratory setting, TFSC was tested against several cancer cell lines. Results indicated that TFSC could inhibit cell proliferation at specific concentrations, leading researchers to explore its potential as a therapeutic agent in cancer treatment protocols .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrafluorosuccinyl chloride, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : this compound is typically synthesized via fluorination of succinyl chloride derivatives using fluorinating agents like SF₄ or HF-based systems. To ensure reproducibility, document reaction parameters (temperature, stoichiometry, solvent polarity) systematically. For example, use anhydrous conditions to prevent hydrolysis, and monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency . Optimize yields by testing catalysts (e.g., Lewis acids like BF₃) and varying reaction times. Always include control experiments to validate each step.

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Combine multiple analytical techniques:

- <sup>19</sup>F NMR : Confirm fluorination patterns (δ -60 to -80 ppm for CF₂ groups).

- IR Spectroscopy : Identify C=O (∼1800 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- GC-MS/HPLC : Assess purity (>98%) and detect byproducts.

Calibrate instruments using certified standards and cross-validate results with elemental analysis (C/F ratio) . For novel derivatives, include X-ray crystallography to resolve stereochemistry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, flame-resistant lab coats) and work in a fume hood due to its volatility and corrosive nature. Store under inert gas (argon) to prevent moisture ingress. In case of spills, neutralize with sodium bicarbonate and dispose of waste via approved halogenated solvent protocols . Regularly monitor air quality for HF emissions using gas detectors.

Advanced Research Questions

Q. How can researchers design experiments to probe the reactivity of this compound with diverse nucleophiles under varying conditions?

- Methodological Answer : Employ kinetic and thermodynamic studies:

- Variable Solvent Systems : Compare reactivity in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene).

- Temperature Gradients : Use Arrhenius plots to determine activation barriers.

- Stoichiometric Trapping : Add competing nucleophiles (e.g., amines vs. alcohols) to map selectivity.

Analyze intermediates via stopped-flow NMR or time-resolved spectroscopy. Include DFT calculations to predict transition states .

Q. How can conflicting data in existing studies on this compound's stability be systematically analyzed to identify potential causes?

- Methodological Answer : Conduct a meta-analysis of literature (1980–2024) using databases like SciFinder and Reaxys. Tag studies by variables:

Q. What advanced computational methods are suitable for predicting the reaction mechanisms of this compound in complex systems?

- Methodological Answer : Use multi-scale modeling:

- DFT (B3LYP/6-311+G(d,p)) : Optimize geometries and calculate Fukui indices for electrophilic sites.

- MD Simulations : Study solvation effects and diffusion-limited reactions.

- QSPR Models : Corrate substituent effects with experimental rate constants.

Validate predictions with isotopic labeling (<sup>18</sup>O in carbonyl groups) and kinetic isotope effects (KIE) .

Properties

IUPAC Name |

2,2,3,3-tetrafluorobutanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F4O2/c5-1(11)3(7,8)4(9,10)2(6)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSFZFHJQXODPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)Cl)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189066 | |

| Record name | Tetrafluorosuccinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-15-0 | |

| Record name | 2,2,3,3-Tetrafluorobutanedioyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluorosuccinyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorosuccinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorosuccinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.